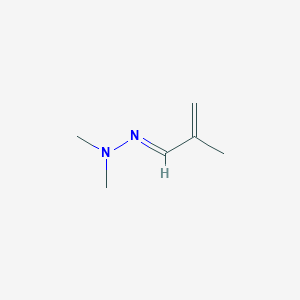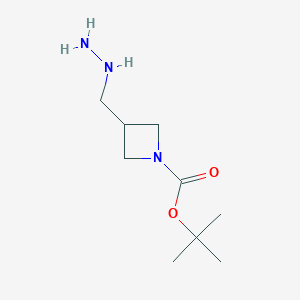![molecular formula C5H8BrN B15124921 6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)
6-Bromo-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a bicyclic structure with a bromine atom attached to the sixth carbon and a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method includes the reaction of bromoacetyl bromide with a suitable amine under basic conditions to form the bicyclic structure. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) with sodium bicarbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrogen atom in the bicyclic ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 6-azido-3-azabicyclo[3.1.0]hexane, while oxidation with hydrogen peroxide could form an N-oxide derivative .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 6-Bromo-3-azabicyclo[3.1.0]hexane exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the bicyclic structure allow it to fit into specific binding sites, inhibiting or modulating the activity of the target. The nitrogen atom can form hydrogen bonds or coordinate with metal ions, further stabilizing the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-3-azabicyclo[3.1.0]hexane: Similar structure but with a chlorine atom, which has different electronic and steric effects compared to bromine.
6-Fluoro-3-azabicyclo[3.1.0]hexane: Fluorine substitution alters the compound’s lipophilicity and metabolic stability.
Uniqueness
6-Bromo-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile building block in synthetic chemistry and a valuable tool in drug discovery .
Eigenschaften
Molekularformel |
C5H8BrN |
|---|---|
Molekulargewicht |
162.03 g/mol |
IUPAC-Name |
6-bromo-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-7-2-4(3)5/h3-5,7H,1-2H2 |
InChI-Schlüssel |
UMKRSNXAKMSWQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2Br)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)

![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)


![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
